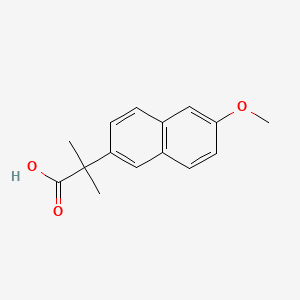

2-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid

Übersicht

Beschreibung

2-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid is a compound related to the active ingredient in the anti-inflammatory agent naproxen. Naproxen is a nonsteroidal anti-inflammatory drug (NSAID) commonly used to reduce pain, inflammation, and stiffness caused by conditions such as arthritis. The compound mentioned is structurally similar to naproxen and is of interest due to its potential applications in pharmaceuticals and its role as an intermediate in the synthesis of related compounds .

Synthesis Analysis

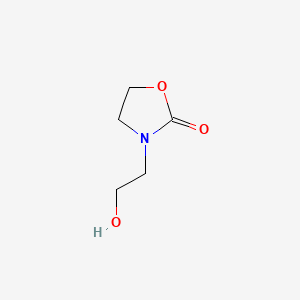

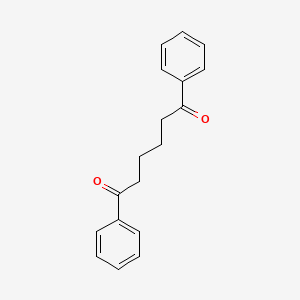

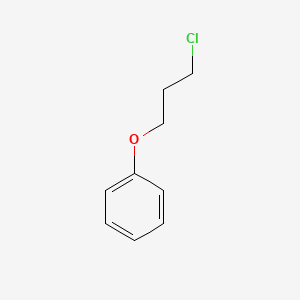

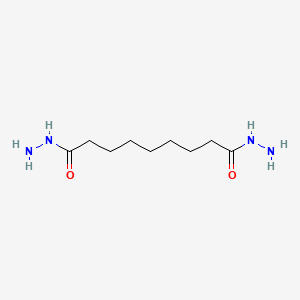

The synthesis of related compounds, such as 2-(6-methoxy-2-naphthyl)propenoic acid, has been described using a practical method involving palladium-catalyzed reactions. The process includes ethynylation of 2-bromo-6-methoxynaphthalene, regioselective addition of HX to the triple bond, followed by palladium-catalyzed carbonylation of the resulting vinyl halide, and finally alkaline hydrolysis . Additionally, the synthesis of 2-bromo-6-methoxynaphthalene, an important intermediate, has been improved with the use of environmentally benign reagents, highlighting the importance of sustainable practices in chemical synthesis .

Molecular Structure Analysis

The molecular structure of 2-(6-methoxynaphthalen-2-yl)-2-methylpropanoic acid is characterized by the presence of a methoxy group attached to a naphthalene ring, which is further linked to a propanoic acid moiety. This structure is crucial for its biological activity and its interactions with biological targets. The stereochemistry of the compound, particularly the (S)-enantiomer, is also significant, as it can influence the drug's effectiveness and safety profile .

Chemical Reactions Analysis

The compound has been used as a reagent in chemical reactions, particularly for the spectrophotometric and fluorimetric determination of aliphatic thiol drugs. It reacts rapidly and selectively with thiol compounds under mild conditions to form stable fluorescent thiol adducts, which can be quantified even in the presence of excess reagent . Additionally, 2-bromoacetyl-6-methoxynaphthalene, a related compound, has been utilized as a fluorescent labeling reagent for the HPLC analysis of carboxylic acids, demonstrating the versatility of these compounds in analytical chemistry .

Physical and Chemical Properties Analysis

The solubility of (S)-Naproxen, a closely related compound, has been studied in various solvents, including methanol, ethanol, acetone, ethyl ethanoate, and propan-2-ol, across a range of temperatures. Understanding the solubility is essential for the formulation of pharmaceuticals and for predicting the behavior of the compound in biological systems. The solubility data were successfully correlated with the semiempirical Apelblat equation, providing a model for predicting solubility under different conditions .

Wissenschaftliche Forschungsanwendungen

Fluorogenic Labeling in HPLC Analysis

The methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, a compound related to 2-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid, has been used as a fluorogenic labeling reagent in high-performance liquid chromatography (HPLC) for analyzing biologically important thiols. This compound reacts selectively and rapidly with thiols to produce fluorescent adducts, facilitating the detection of substances like glutathione and cysteine in pharmaceutical formulations (Gatti, Cavrini, Roveri, & Pinzauti, 1990).

Safety And Hazards

The compound is harmful if swallowed and causes skin and eye irritation . Precautionary measures include not eating, drinking, or smoking when using this product, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and washing contaminated clothing before reuse .

Zukünftige Richtungen

Future research could focus on the development of novel anti-tumor compounds based on 2-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid . For instance, one study synthesized a series of novel 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazide/thiosemicarbazide derivatives and evaluated their potential anti-tumor effects .

Eigenschaften

IUPAC Name |

2-(6-methoxynaphthalen-2-yl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-15(2,14(16)17)12-6-4-11-9-13(18-3)7-5-10(11)8-12/h4-9H,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYSPYQQBEYOGFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70219384 | |

| Record name | 2-Naphthaleneacetic acid, alpha,alpha-dimethyl-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid | |

CAS RN |

69337-85-5 | |

| Record name | 2-Naphthaleneacetic acid, alpha,alpha-dimethyl-6-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069337855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthaleneacetic acid, alpha,alpha-dimethyl-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.